molecular formula C17H23N7O3 B11500790 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide CAS No. 5779-29-3

1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11500790
CAS No.: 5779-29-3
M. Wt: 373.4 g/mol
InChI Key: GQFUEGKHMIPSMG-UHFFFAOYSA-N
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Description

1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound characterized by the presence of a tetrazole ring, an amide linkage, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Acetylation: The tetrazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Amidation: The acetylated tetrazole is reacted with 4-methoxyphenylcyclohexanecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of cyclohexylamine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole ring, which can mimic carboxylate groups in biological systems.

    Materials Science: Use in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biology: Study of its interactions with enzymes and receptors, potentially leading to the development of new inhibitors or activators.

    Industry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide depends on its application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting or activating their function. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets.

    Materials Science: In MOFs, it can act as a ligand, coordinating with metal ions to form stable frameworks.

Comparison with Similar Compounds

Similar Compounds

  • 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
  • 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Uniqueness

1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the tetrazole ring and the cyclohexanecarboxamide moiety also provides a distinct structural framework that can be exploited in various applications.

Properties

CAS No.

5779-29-3

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]amino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H23N7O3/c1-27-13-7-5-12(6-8-13)19-15(26)17(9-3-2-4-10-17)20-14(25)11-24-16(18)21-22-23-24/h5-8H,2-4,9-11H2,1H3,(H,19,26)(H,20,25)(H2,18,21,23)

InChI Key

GQFUEGKHMIPSMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)NC(=O)CN3C(=NN=N3)N

Origin of Product

United States

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